2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE
Overview
Description
2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: The pyrazolo[3,4-b]pyridine core can be synthesized by the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the pyrazolo[3,4-b]pyridine intermediate with 2-methoxybenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a lead molecule in drug discovery, particularly for its anti-tubercular and anti-inflammatory activities.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to study the biological pathways and mechanisms involving pyrazolopyridine derivatives.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with biological pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A core structure similar to the compound , known for its diverse biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with similar properties but different tautomeric form.
N-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: A derivative with phenyl and methyl substitutions, exhibiting unique biological activities.
Uniqueness
2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzamide moiety enhances its potential for various applications in medicinal chemistry and biological studies .
Properties
IUPAC Name |
2-methoxy-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-9-11(2)18-16-14(10)15(20-21(16)3)19-17(22)12-7-5-6-8-13(12)23-4/h5-9H,1-4H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHOUSAAJZFHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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